molecular formula C22H14O4 B13680339 Peroxide, bis(1-naphthalenylcarbonyl) CAS No. 29903-04-6

Peroxide, bis(1-naphthalenylcarbonyl)

Cat. No.: B13680339
CAS No.: 29903-04-6
M. Wt: 342.3 g/mol
InChI Key: VIDGELNFXVPECZ-UHFFFAOYSA-N
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Description

Peroxide, bis(1-naphthalenylcarbonyl) is an organic peroxide compound characterized by the presence of two 1-naphthalenylcarbonyl groups attached to a peroxide linkage. This compound is known for its stability and unique reactivity, making it a valuable substance in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peroxide, bis(1-naphthalenylcarbonyl) typically involves the reaction of 1-naphthalenylcarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:

2C10H7COCl+H2O2C10H7COOOCO10H7+2HCl2 \text{C}_{10}\text{H}_{7}\text{COCl} + \text{H}_{2}\text{O}_{2} \rightarrow \text{C}_{10}\text{H}_{7}\text{COOOC}\text{O}_{10}\text{H}_{7} + 2 \text{HCl} 2C10​H7​COCl+H2​O2​→C10​H7​COOOCO10​H7​+2HCl

Industrial Production Methods

Industrial production of Peroxide, bis(1-naphthalenylcarbonyl) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Peroxide, bis(1-naphthalenylcarbonyl) undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthalenylcarbonyl radicals.

    Reduction: Reduction of the peroxide bond can yield 1-naphthalenylcarbonyl alcohols.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

    Oxidation: Naphthalenylcarbonyl radicals and subsequent oxidation products.

    Reduction: 1-naphthalenylcarbonyl alcohols.

    Substitution: Substituted naphthalenylcarbonyl derivatives.

Scientific Research Applications

Peroxide, bis(1-naphthalenylcarbonyl) has several applications in scientific research:

    Chemistry: Used as an initiator in radical polymerization reactions.

    Biology: Investigated for its potential as an oxidative stress inducer in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Peroxide, bis(1-naphthalenylcarbonyl) involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS) and naphthalenylcarbonyl radicals. These reactive intermediates can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and other biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Peroxide, bis(1-hydroperoxyalkyl): Similar in structure but with hydroperoxyalkyl groups instead of naphthalenylcarbonyl groups.

    1-Hydroperoxyalkyl 1-hydroxyalkyl peroxides: Contain both hydroperoxy and hydroxyalkyl groups.

    Geminal bis-hydroperoxides: Feature two hydroperoxy groups attached to the same carbon atom.

Uniqueness

Peroxide, bis(1-naphthalenylcarbonyl) is unique due to its stability and specific reactivity profile, which makes it suitable for applications requiring controlled radical generation and oxidative processes. Its naphthalenylcarbonyl groups also impart distinct chemical properties compared to other peroxides.

Properties

CAS No.

29903-04-6

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

naphthalene-1-carbonyl naphthalene-1-carboperoxoate

InChI

InChI=1S/C22H14O4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-26-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

VIDGELNFXVPECZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OOC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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